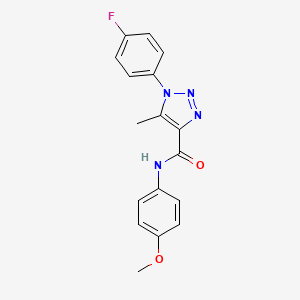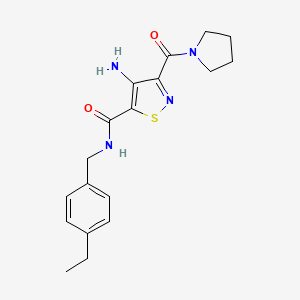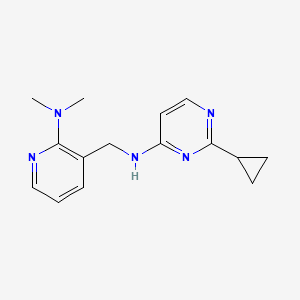![molecular formula C14H18N4OS B2872673 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2201653-30-5](/img/structure/B2872673.png)
3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole derivatives have been studied for their potential as anticancer agents. They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells . The specific compound may be researched for its ability to bind to cancer cell receptors or enzymes, potentially leading to the development of new antitumor drugs.
Antimicrobial Agents
These derivatives have shown potent antimicrobial properties against various pathogens . Research into the compound “3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine” could explore its efficacy against bacteria like E. coli and fungi such as Candida albicans, which could lead to new treatments for infections.
Anti-Inflammatory Properties
The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been documented, with some compounds showing significant inhibition of paw edema . Investigating this compound for its anti-inflammatory effects could contribute to the development of new anti-inflammatory medications.
Analgesic Effects
Some derivatives have been identified to possess analgesic properties . Scientific research could focus on the pain-relieving potential of this compound, which might result in new pain management solutions.
Antifungal Activity
The antifungal activity of 1,3,4-thiadiazole derivatives is another area of interest. Studies could be conducted to assess the effectiveness of this compound against fungal strains, potentially leading to advancements in antifungal therapies .
Antidepressant and Antipsychotic Uses
Given the broad pharmacological profile of thiadiazole derivatives, including antidepressant and antipsychotic effects , research could be directed towards understanding how this compound affects neurotransmitter systems, which may pave the way for new mental health treatments.
Anticonvulsant Applications
The compound’s structure suggests potential utility in seizure disorders. Exploring its anticonvulsant properties could contribute to the discovery of novel treatments for epilepsy and related conditions .
Antimycobacterial Activity
With the ongoing challenge of tuberculosis and other mycobacterial infections, the antimycobacterial activity of thiadiazole derivatives is of significant interest. Research into this compound’s ability to inhibit mycobacterial growth could be vital in the fight against these persistent infections .
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities, including antimicrobial effects . They are known to interact strongly with biological targets due to their mesoionic nature .
Mode of Action
1,3,4-thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This interaction can lead to various changes in the cell, contributing to their biological activity.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interact with various biomolecules, including proteins and dna . This interaction can potentially affect multiple biochemical pathways, leading to their observed biological effects.
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, they are known to have good liposolubility, which is attributed to the presence of the sulfur atom . This property can potentially influence the bioavailability of the compound.
Result of Action
It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities, including antimicrobial effects . These effects are likely the result of the compound’s interaction with its biological targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that the chemical structure of a compound can determine its requirement for various pharmacological activities .
Orientations Futures
The future directions for “3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives . More research is needed to fully understand its properties and potential applications.
Propriétés
IUPAC Name |
2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-3-2-6-15-13(11)19-9-12-4-7-18(8-5-12)14-17-16-10-20-14/h2-3,6,10,12H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSPHMQKPLYKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)
![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)


![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)
![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2872601.png)

![N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2872604.png)
![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)


